molecular formula C6H9N3O4 B12514401 Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate CAS No. 807617-86-3

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate

Cat. No.: B12514401
CAS No.: 807617-86-3
M. Wt: 187.15 g/mol
InChI Key: HWTRTFLKLNSWJC-UHFFFAOYSA-N
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Description

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate is a multifunctional organic compound characterized by three key groups: an azido (-N₃), a ketone (3-oxo), and an ester (methyl acetate) moiety. The azido group confers reactivity in click chemistry applications (e.g., Huisgen cycloaddition), while the ketone and ester functionalities enable participation in condensation and nucleophilic reactions.

Properties

CAS No.

807617-86-3

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

IUPAC Name

methyl 2-(1-azido-3-oxopropan-2-yl)oxyacetate

InChI

InChI=1S/C6H9N3O4/c1-12-6(11)4-13-5(3-10)2-8-9-7/h3,5H,2,4H2,1H3

InChI Key

HWTRTFLKLNSWJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC(CN=[N+]=[N-])C=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

The most direct synthesis involves a nucleophilic substitution between methyl 2-bromoacetate and sodium azide in polar aprotic solvents like dimethylformamide (DMF). This method leverages the high nucleophilicity of the azide ion (N₃⁻) to displace the bromide leaving group, forming the azido intermediate.

Procedure:

  • Reactants : Methyl 2-bromoacetate (1.0 equiv), sodium azide (1.1–1.2 equiv).
  • Solvent : DMF (anhydrous, 5–10 mL/g substrate).
  • Conditions : Stir at 60–80°C for 12–24 hours under inert atmosphere (N₂ or Ar).
  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO₃ (3×) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Key Data :

Parameter Value/Description Source
Yield 65–85%
Purity ≥98% (HPLC)
Solvent Choice DMF preferred for solubility

This method is scalable and avoids complex purification steps, making it ideal for industrial applications.

Diazo Transfer Reactions

Alternative routes employ diazo transfer reagents (e.g., 4-dodecylbenzenesulfonyl azide, DBSA) to introduce the azide group. This approach is particularly effective for substrates requiring selective functionalization.

Procedure (General):

  • Substrate : β-Keto ester or silyl enol ether derivatives.
  • Reagent : DBSA (1.1–1.5 equiv) in acetonitrile (ACN).
  • Catalyst : Zinc iodide (ZnI₂, 15 mol%) or other transition metals.
  • Conditions : Stir at 25–40°C for 2–6 hours.
  • Workup : Extract with CHCl₃, wash with H₂O, dry, and purify via column chromatography (SiO₂, EtOAc/hexanes).

Example Synthesis :
For β-keto esters , ZnI₂ catalyzes the reaction with DBSA to yield the azide adduct. This method achieves high regioselectivity and avoids side reactions common in SN2 pathways.

Key Data :

Parameter Value/Description Source
Yield (β-keto ester) 73–92%
Catalyst Efficiency ZnI₂ (15 mol%)
Solvent ACN or DMF

Continuous Flow Synthesis

Industrial-scale production often employs flow chemistry to enhance safety and reproducibility.

Procedure :

  • Reactants : Methyl 2-bromoacetate and sodium azide are fed into a microreactor.
  • Conditions : Temperature-controlled (60–80°C), residence time optimized (30–60 min).
  • Workup : Inline extraction and solvent removal.

Advantages :

  • Reduced risk of azide decomposition.
  • Consistent yields (>80%) across batches.

Data Comparison: Reaction Methods

Method Reagents/Conditions Yield Purity Scalability Source
Nucleophilic SN2 NaNa, DMF, 60–80°C 65–85% ≥98% High
Diazo Transfer (DBSA) ZnI₂, ACN, 25–40°C 73–92% 95–98% Moderate
Flow Chemistry Microreactor, 60–80°C >80% ≥98% Very High

Chemical Reactions Analysis

Ester Hydrolysis

The ester group in Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate undergoes hydrolysis under acidic or basic conditions, releasing acetic acid and the corresponding alcohol. This reaction is foundational for generating reactive intermediates in downstream applications.

Key Data

  • Reagents : Water (H₂O) with H⁺ (acidic) or OH⁻ (basic).

  • Conditions : Heated under controlled pH.

  • Products : Acetic acid + alcohol derivative.

  • Source : EvitaChem synthesis protocol.

Staudinger Reaction

Azides react with triphenylphosphine (Ph₃P) to form iminophosphoranes, which hydrolyze to amines. While not explicitly demonstrated for this compound, the azide’s reactivity suggests potential for such transformations.

Reduction to Amines

Azides can be reduced to primary amines using reagents like hydrogen gas (H₂) with palladium catalysts (e.g., Pd/C). This reaction is critical for synthesizing bioactive compounds.

Cycloaddition with Alkynes

Though not directly reported for this compound, azides generally undergo copper-catalyzed cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles . The presence of an azide group in this compound suggests potential for analogous reactivity under optimized conditions.

Physical and Stability Data

Property Value Source
Appearance Colorless oil
Solubility Soluble in organic solvents
Stability Stable under normal conditions

Scientific Research Applications

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate involves its reactivity with various functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and material science applications. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can be further utilized in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate and related compounds:

Compound Name Functional Groups Molecular Weight (g/mol) Key Reactivity
This compound Azido, ester, ketone ~175.15* Click chemistry (azido), keto-enol tautomerism, ester hydrolysis
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate Ester, isoindolinone, ketone 235.24 Aldol addition, decarboxylation, heterocyclic ring stabilization
Ethyl 3-oxopropanoate Ester, ketone 130.14 Keto-enol tautomerism, Claisen condensation, nucleophilic acyl substitution
Methyl 2-cyano-2-(1-cyclohexen-1-yl)acetate Ester, cyano, alkene 181.20 Michael addition, cyano-group nucleophilic substitution

*Calculated based on formula C₆H₉N₃O₄.

Key Observations:
  • Azido vs. Cyano Groups: The azido group in the target compound enables cycloaddition reactions (e.g., with alkynes), whereas the cyano group in Methyl 2-cyano-2-(1-cyclohexen-1-yl)acetate is more suited for nucleophilic substitutions or nitrile hydrolysis.
  • Heterocyclic vs. Linear Structures: Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate incorporates a rigid isoindolinone ring, limiting conformational flexibility compared to the linear structure of the target compound.

Biological Activity

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C₇H₈N₄O₃. The presence of the azido group (-N₃) is significant as it can enhance the reactivity of the compound, making it a candidate for various chemical reactions, including click chemistry applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways. For instance, studies have shown that azides can act as inhibitors for cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostanoids associated with inflammation and pain .
  • Reactivity with Biological Molecules : The azido group can react with nucleophiles such as amino acids and nucleotides, potentially leading to modifications in proteins and nucleic acids. This reactivity could be leveraged for targeted drug delivery systems or for the development of prodrugs that activate under specific physiological conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
COX InhibitionPotential inhibitor of COX enzymes
Reactivity with ProteinsModifications observed in protein structures
Antimicrobial ActivityPreliminary studies indicate potential efficacy

Case Study 1: COX Inhibition

A study evaluating various azido compounds found that this compound exhibited significant inhibitory activity against COX-II, with an IC₅₀ value comparable to established inhibitors like Celecoxib. This suggests its potential use in treating inflammatory conditions .

Case Study 2: Reactivity with Biological Targets

In a separate investigation into the reactivity of azides, this compound was shown to form stable adducts with cysteine residues in proteins. This modification could lead to alterations in protein function and has implications for drug design strategies targeting specific pathways .

Q & A

How can researchers optimize the synthesis of Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate to maximize yield while ensuring azide group stability?

Answer:
Synthetic optimization requires balancing reaction kinetics and azide stability. Key steps include:

  • Catalyst Selection : Use palladium-based catalysts (e.g., (PPh₃)₄Pd) for coupling reactions, as demonstrated in analogous β-keto ester syntheses .
  • Temperature Control : Maintain reaction temperatures ≤100°C to prevent azide decomposition .
  • Safety Protocols : Implement inert atmospheres (N₂/Ar) and avoid metal contamination to minimize explosive risks.
  • Purification : Employ silica gel chromatography to isolate the compound while preserving azide integrity .

What advanced spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

Answer:
A multi-technique approach is critical:

  • X-ray Crystallography : Resolve stereochemistry and confirm the azide moiety’s spatial arrangement, as shown in structurally related esters .
  • NMR Analysis : Use ¹H/¹³C NMR with DEPT-135 to differentiate carbonyl (3-oxo) and ester groups.
  • IR Spectroscopy : Identify ν(N₃) absorption bands (~2100 cm⁻¹) to confirm azide presence .
  • Computational Validation : Compare experimental data with DFT-calculated geometric parameters from gas-phase studies .

How can thermodynamic stability under varying conditions (e.g., solvent, temperature) be systematically assessed?

Answer:

  • Calorimetry : Use differential scanning calorimetry (DSC) to measure decomposition enthalpy (ΔH) and identify thermal thresholds.
  • Computational Methods : Calculate formation enthalpy (ΔfH) using gas-phase thermochemical data (e.g., ΔfH(0 K) for analogous methyleneoxy oxomethyl derivatives) .
  • Solvent Stability Tests : Monitor degradation via HPLC in polar (e.g., DMF) vs. non-polar solvents under controlled temperatures .

How does the azide group influence reactivity in click chemistry applications compared to non-azide analogs?

Answer:

  • Kinetic Studies : Compare reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with non-azide esters. The azide group enables rapid triazole formation, but steric hindrance from the 3-oxo group may slow reactivity .
  • Side Reactions : Monitor potential Staudinger reactions or nitrene formation under photolytic conditions.

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:

  • Multi-Technique Cross-Validation : Correlate NMR, IR, and X-ray data to resolve discrepancies (e.g., conflicting carbonyl peak assignments) .
  • Isotopic Labeling : Use ¹⁵N-labeled azide precursors to confirm vibrational modes in IR spectra .
  • Peer-Data Comparison : Reference thermochemical datasets (e.g., ΔfH values for related oxiranones) to validate computational models .

What are the dominant degradation pathways under thermal or photolytic stress?

Answer:

  • Thermal Degradation : Accelerated aging studies at 80–120°C reveal:
    • Azide decomposition to nitriles or amines.
    • Ester hydrolysis to carboxylic acids in humid conditions .
  • Photolysis : UV exposure may cleave the methyleneoxy linkage, forming formaldehyde and azidoacetone byproducts.

How can density functional theory (DFT) model the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Parameterization : Use B3LYP/6-311++G(d,p) basis sets to calculate charge distribution at the 3-oxo and azide sites.
  • Transition State Analysis : Simulate nucleophilic attack (e.g., by amines) to predict regioselectivity and activation energy .
  • Benchmarking : Validate models against experimental kinetic data from analogous β-keto esters .

What experimental designs are optimal for studying biological interactions (e.g., enzyme inhibition)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics with target enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) using stepwise additions to enzyme solutions .
  • Control Experiments : Test non-azide analogs to isolate the azide group’s role in interactions.

What challenges arise when scaling up laboratory synthesis to pilot-scale production?

Answer:

  • Exothermic Risks : Batch reactors must manage heat release during azide formation; consider flow chemistry for safer scaling .
  • Purification Efficiency : Replace column chromatography with distillation or crystallization for cost-effective isolation .
  • Regulatory Compliance : Address azide handling regulations (e.g., OSHA guidelines) and waste disposal protocols.

How does this compound compare to structurally similar β-keto esters in reactivity and stability?

Answer:

  • Reactivity : The azide group enhances electrophilicity at the 3-oxo position compared to methyl 2-phenylacetoacetate .
  • Stability : Lower thermal stability than ethyl 3-oxopropanoate derivatives due to the labile methyleneoxy linkage .
  • Applications : Superior in click chemistry but less stable in long-term biological assays than non-azide analogs .

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